molecular formula C12H16BrNO B13319061 [(3-Bromo-4-methoxyphenyl)methyl](cyclopropylmethyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13319061
M. Wt: 270.17 g/mol
InChI Key: GAPDCJCNOHOMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a brominated aromatic ring, a methoxy group, and a cyclopropylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common route starts with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with cyclopropylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methylamine
  • (3-Bromo-4-methoxyphenyl)methylamine
  • (3-Bromo-4-methoxyphenyl)methylamine

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to other alkyl groups. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(6-11(12)13)8-14-7-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3

InChI Key

GAPDCJCNOHOMGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.